molecular formula C8H15BrO3 B8592665 methyl 2-bromo-3-(tert-butoxy)propanoate

methyl 2-bromo-3-(tert-butoxy)propanoate

Cat. No.: B8592665
M. Wt: 239.11 g/mol
InChI Key: NQHJWUFRNXYFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-bromo-3-(tert-butoxy)propanoate is an organic compound with the molecular formula C8H15BrO3. It is a brominated ester that features a tert-butoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-bromo-3-(tert-butoxy)propanoate can be synthesized through the bromination of methyl 3-tert-butoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-3-tert-butoxypropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of microchannel reactors, which allow for precise control of reaction parameters, is a common approach. This method reduces environmental impact and enhances the selectivity of the bromination process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.

    Oxidation Reactions: Oxidation of methyl 2-bromo-3-tert-butoxypropanoate can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of methyl 3-tert-butoxypropanoate derivatives.

    Reduction: Formation of methyl 3-tert-butoxypropanol.

    Oxidation: Formation of methyl 3-tert-butoxypropanoic acid or methyl 3-tert-butoxypropanone.

Scientific Research Applications

methyl 2-bromo-3-(tert-butoxy)propanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-tert-butoxypropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

  • Methyl 2-bromo-2-methylpropanoate
  • Methyl 2-bromo-3-methylbutanoate
  • Methyl 2-bromo-3-ethoxypropanoate

Comparison: methyl 2-bromo-3-(tert-butoxy)propanoate is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to its analogs. The tert-butoxy group also enhances the compound’s stability and reduces the likelihood of side reactions .

Properties

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

methyl 2-bromo-3-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C8H15BrO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5H2,1-4H3

InChI Key

NQHJWUFRNXYFJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)Br

Origin of Product

United States

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